molecular formula C15H20O2 B2623514 Benzyl 2-cyclohexylacetate CAS No. 77100-94-8

Benzyl 2-cyclohexylacetate

Cat. No.: B2623514
CAS No.: 77100-94-8
M. Wt: 232.323
InChI Key: CHVASTAZLOFCLP-UHFFFAOYSA-N
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Description

Benzyl 2-cyclohexylacetate (CAS 77100-94-8) is an aromatic ester characterized by a benzyl group esterified with 2-cyclohexylacetic acid. It is structurally distinguished by the cyclohexyl substituent on the acetate moiety, which imparts unique steric and electronic properties. This compound is of interest in organic synthesis and materials science, particularly in applications requiring controlled hydrogenation thermodynamics, as seen in liquid organic hydrogen carriers (LOHCs) . Its stability and hydrogenation behavior are influenced by the interplay between the aromatic benzyl group and the aliphatic cyclohexyl chain.

Properties

IUPAC Name

benzyl 2-cyclohexylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c16-15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVASTAZLOFCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-cyclohexylacetate can be synthesized through esterification reactions. One common method involves the reaction of benzyl alcohol with 2-cyclohexylacetic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction while minimizing by-product formation.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-cyclohexylacetate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or alcohols can react with the ester under basic or acidic conditions.

Major Products Formed:

    Oxidation: 2-cyclohexylacetic acid and benzyl alcohol.

    Reduction: 2-cyclohexylacetaldehyde and benzyl alcohol.

    Substitution: Benzyl 2-cyclohexylacetamide or this compound derivatives.

Scientific Research Applications

Benzyl 2-cyclohexylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 2-cyclohexylacetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The ester group can undergo hydrolysis to release benzyl alcohol and 2-cyclohexylacetic acid, which may exert their effects through different mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl 2-cyclohexylacetate belongs to a family of aromatic esters with variations in substituents on the acetate or benzyl groups. Below is a detailed comparison with analogs, focusing on thermodynamic parameters critical for hydrogen storage and release (Table 1) .

Table 1: Thermodynamic Properties of Selected Aromatic Esters (Hydrogenation Data)

Compound (CAS) ΔH°(liq) (kJ/mol) TΔS° (kJ/mol) ΔG°(liq) (kJ/mol)
Benzyl 2-phenylacetate (102-16-9) -190.4 ± 3.5 88.4 ± 1.1 -278.8 ± 3.6
This compound (77100-94-8) -396.2 ± 3.5 86.0 ± 1.3 -482.2 ± 3.7
Cyclohexylmethyl 2-phenylacetate (10397-53-2) -401.9 ± 3.5 84.5 ± 1.1 -486.4 ± 3.7
Cyclohexylmethyl 2-cyclohexylacetate (86328-74-7) -603.1 ± 3.5 81.2 ± 1.1 -684.3 ± 3.7

Key Observations:

Substituent Effects on Enthalpy (ΔH°):

  • Replacing the phenyl group in the acetate moiety (benzyl 2-phenylacetate) with a cyclohexyl group (this compound) significantly increases the exothermicity of hydrogenation (ΔH° shifts from -190.4 to -396.2 kJ/mol). This reflects greater thermodynamic stability post-hydrogenation due to reduced steric strain in the saturated cyclohexyl structure .
  • The cyclohexylmethyl-substituted analogs exhibit even lower ΔH° values, suggesting that additional aliphatic branching enhances thermodynamic favorability.

Entropy (TΔS°) and Free Energy (ΔG°): Despite its higher exothermicity, this compound retains a moderate entropy penalty (TΔS° = 86.0 kJ/mol) compared to benzyl 2-phenylacetate (TΔS° = 88.4 kJ/mol). This indicates that the cyclohexyl group minimally disrupts the entropy-driven hydrogen release process.

Structural Flexibility vs. Rigidity:

  • This compound balances aromatic rigidity (from the benzyl group) and aliphatic flexibility (from the cyclohexyl chain), enabling moderate hydrogenation kinetics. In contrast, fully aliphatic analogs (e.g., cyclohexylmethyl 2-cyclohexylacetate) exhibit slower kinetics due to excessive conformational freedom .

Comparative Analysis with Other Benzoate Esters

Table 2: General Properties of Benzoate Esters

Compound CAS # Key Feature
Methyl benzoate 93-58-3 Simple alkyl ester; high volatility
Isopropyl benzoate 939-48-0 Branched alkyl group; lower volatility
Benzyl benzoate 120-51-4 Aromatic ester; high stability
  • Volatility: this compound’s volatility is expected to be lower than methyl benzoate due to its larger molecular weight and cyclohexyl group.
  • Stability: The cyclohexyl group enhances hydrolytic stability compared to straight-chain alkyl esters (e.g., methyl benzoate), aligning with trends observed in aliphatic-aromatic hybrids .

Q & A

Q. What experimental parameters are critical for optimizing the enzymatic synthesis of Benzyl 2-cyclohexylacetate, and how can they be systematically evaluated?

Methodological Answer: Key parameters include reaction time, enzyme concentration, substrate molar ratio (acid:alcohol), and temperature. Optimization can be achieved via kinetic modeling, where time-dependent conversion rates are plotted to identify rate-limiting steps (e.g., enzyme saturation). For systematic evaluation, use a factorial design to vary parameters incrementally and measure their impact on yield .

Q. Which analytical techniques are essential for verifying the identity and purity of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment, and X-ray Diffraction (XRD) for crystalline phase analysis (if applicable). For novel derivatives, elemental analysis and high-resolution mass spectrometry (HRMS) are required to validate molecular composition .

Q. How should experimental procedures be documented to ensure reproducibility in studies involving this compound?

Methodological Answer: Provide detailed protocols for catalyst preparation, reaction conditions (e.g., solvent, temperature), and purification steps. Use standardized units and report all deviations. Supplemental materials should include raw data (e.g., chromatograms, kinetic plots) and instrument calibration details .

Advanced Research Questions

Q. How can kinetic modeling resolve mechanistic ambiguities in the catalytic synthesis of this compound?

Methodological Answer: Develop a kinetic model using time-course conversion data (e.g., benzyl alcohol depletion rates) to distinguish between rate-limiting steps (e.g., substrate binding vs. product release). Fit experimental data to equations like the Michaelis-Menten model for enzymatic systems or Langmuir-Hinshelwood kinetics for heterogeneous catalysis .

Q. What strategies address contradictions in catalytic efficiency data when using solid acid catalysts for this compound synthesis?

Methodological Answer: Apply uniform experimental design (UED) to systematically vary parameters (e.g., catalyst loading, acid:alcohol ratio) and identify interactions. Use data mining techniques (e.g., principal component analysis) to isolate confounding variables (e.g., moisture content, particle size) .

Q. How does stereochemical configuration influence the physicochemical properties of this compound, and what methods validate stereoisomeric purity?

Methodological Answer: Stereochemistry affects melting points, solubility, and reactivity. Chiral HPLC with polarimetric detection or enantioselective GC can resolve stereoisomers. For absolute configuration determination, use X-ray crystallography or electronic circular dichroism (ECD) spectroscopy .

Q. What computational tools can predict solvent effects on the enzymatic vs. chemical synthesis pathways of this compound?

Methodological Answer: Molecular dynamics (MD) simulations or density functional theory (DFT) calculations can model solvent interactions. Compare solvation free energies of transition states in enzymatic (aqueous) vs. chemical (organic solvent) systems to predict yield differences .

Q. How can multivariate analysis improve the scalability of this compound synthesis from laboratory to pilot-scale reactors?

Methodological Answer: Use response surface methodology (RSM) to optimize parameters (e.g., mixing efficiency, heat transfer) in scaled reactors. Correlate lab-scale kinetic data with pilot-scale mass-transfer coefficients to predict performance .

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